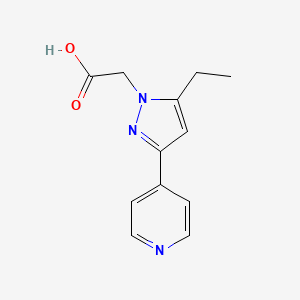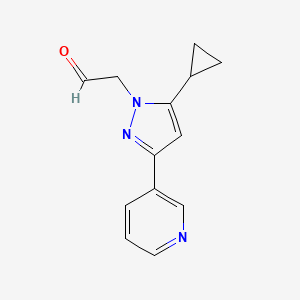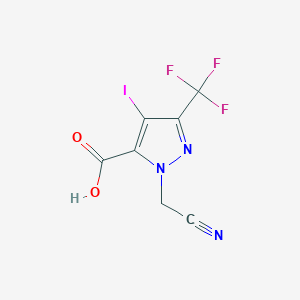
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, otherwise known as EPPA, is an organic compound that has been studied for its potential applications in various scientific fields. EPPA is a simple carboxylic acid that contains a pyrazole nucleus, an ethyl group, and a pyridine group. It has been studied for its potential as a synthetic intermediate, a ligand, and a catalyst in organic synthesis. EPPA has also been studied for its potential applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous natural and bioactive compounds. The pyrazole moiety, in particular, is known for its medicinal properties and is a key scaffold in pharmaceutical chemistry .
Development of Anticancer Agents
The compound’s structural features make it a candidate for the design of anticancer agents. Its ability to interact with different biological targets allows for the exploration of novel drug candidates with potential anticancer activities .
Anti-inflammatory Applications
Due to the presence of the pyrazole core, which is known for anti-inflammatory properties, this compound can be utilized in the development of new anti-inflammatory drugs. Its modification and incorporation into drug design can lead to the synthesis of potent anti-inflammatory agents .
Neuroprotective Therapies
The pyridine and pyrazole components of the molecule may contribute to neuroprotective effects. Research into this application could lead to the development of treatments for neurodegenerative diseases .
Antimicrobial Drug Design
The compound’s structure is conducive to the development of antimicrobial drugs. Its ability to be modified allows for the creation of a variety of derivatives with potential use in combating microbial infections .
Pharmacokinetic Enhancements
This compound can be used to improve the pharmacokinetic properties of existing drugs. By altering drug absorption, distribution, metabolism, and excretion, it can enhance the overall efficacy of pharmaceuticals .
Propiedades
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-10-7-11(9-3-5-13-6-4-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHHLSFTWQQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















